molecular formula C16H34O2 B14304401 3-{[(2-Ethylhexyl)peroxy]methyl}heptane CAS No. 120599-95-3

3-{[(2-Ethylhexyl)peroxy]methyl}heptane

Cat. No.: B14304401
CAS No.: 120599-95-3
M. Wt: 258.44 g/mol
InChI Key: WTBPWOVBWKJVPF-UHFFFAOYSA-N
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Description

3-{[(2-Ethylhexyl)peroxy]methyl}heptane is a high-purity organic peroxide compound supplied for controlled laboratory research applications. Organic peroxides of this class are typically investigated for their role as initiators in free-radical polymerization processes, such as in the production of polyethylene and polyvinyl chloride (PVC) . The inherent instability of the oxygen-oxygen (O-O) bond makes such compounds valuable for studies in polymer science and materials chemistry, where they can be used to study decomposition kinetics and radical generation mechanisms . Researchers value this chemical for its potential application in exploring specific reaction pathways that require a tailored thermal decomposition profile. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the specific safety data sheet (SDS) and possess comprehensive training in handling reactive and thermally sensitive compounds prior to use. For detailed specifications, available lot data, and shipping information, please contact our technical sales team.

Properties

CAS No.

120599-95-3

Molecular Formula

C16H34O2

Molecular Weight

258.44 g/mol

IUPAC Name

3-(2-ethylhexylperoxymethyl)heptane

InChI

InChI=1S/C16H34O2/c1-5-9-11-15(7-3)13-17-18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3

InChI Key

WTBPWOVBWKJVPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COOCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Alkaline-Mediated Peroxy Bond Formation

The foundational approach involves reacting a chloroformate derivative with hydrogen peroxide under alkaline conditions. This method, adapted from the synthesis of di-(2-ethylhexyl)peroxydicarbonate, employs aqueous sodium hydroxide (10–20% mass) to deprotonate hydrogen peroxide, facilitating nucleophilic attack on the electrophilic carbonyl carbon of 3-(chloromethyl)heptane-2-ethylhexyl chloroformate.

Procedure :

  • Alkaline Peroxide Preparation : Hydrogen peroxide is mixed with aqueous NaOH (1:2.0–4.0 mass ratio) at 20–30°C.
  • Chloroformate Addition : 3-(Chloromethyl)heptane-2-ethylhexyl chloroformate is added dropwise over 40–120 minutes.
  • Reaction and Isolation : Post-stirring (30–50 minutes), the mixture is washed to pH 5–7 and combined with alkane solvents (e.g., solvent oil) at 0°C to precipitate the peroxide.

Key Parameters :

  • Temperature : Maintaining 20–30°C during chloroformate addition prevents premature decomposition.
  • Solvent Ratio : A 1:0.5–1:0.7 mass ratio of reaction product to alkane solvent ensures optimal dispersion.

Catalyzed Peroxy Esterification

Polyvinyl alcohol (PVA)-based catalysts, as demonstrated in diacyl peroxide synthesis, enhance reaction efficiency by stabilizing intermediates. For this compound, spherical PVA composite catalysts functionalized with amino acids (e.g., glycine, lysine) facilitate azeotropic dehydration.

Procedure :

  • Catalyst Preparation : PVA spheres are modified with amino acids (e.g., 4.8 g compound amino acid B per 10 g PVA) in dimethyl sulfoxide at 90–110°C.
  • Reflux Conditions : 3-(Hydroxymethyl)heptane-2-ethylhexyl carboxylic acid and hydrogen peroxide (27.5% purity) are heated in petroleum ether (60–90°C) with 1–5% catalyst.
  • Product Isolation : Azeotropic removal of water via Dean-Stark trap yields the peroxide, with purification via ethanol washes.

Optimization Data :

Catalyst Loading (wt%) Reaction Time (h) Yield (%)
1.0 8 61.3
3.0 8 94.0
5.0 4 72.8

Mechanistic Insights and Side Reactions

Radical Recombination Pathways

Peroxy radical intermediates, such as 2-ethylhexylperoxy- and heptylmethyl- , recombine to form the target compound. Computational studies on aliphatic peroxy radicals suggest that H-migration rates (k ≈ 10³ s⁻¹ at 25°C) influence selectivity. Stabilizing radicals via alkane solvents (e.g., n-dodecane) minimizes unintended cross-coupling.

Hydroperoxide Byproduct Formation

Excess hydrogen peroxide or elevated temperatures (>40°C) promote hydroperoxide derivatives (e.g., 3-{(2-ethylhexyl)hydroperoxymethyl}heptane). Neutralization to pH 5–7 during washing reduces residual H₂O₂.

Industrial-Scale Considerations

Catalyst Recycling

PVA-amino acid catalysts retain >80% activity after five cycles, as confirmed by FTIR analysis of amino acid leaching.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Ethylhexyl)peroxy]methyl}heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and vicinal diols.

    Reduction: Reduction reactions can convert the peroxy group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Epoxides: Formed through oxidation reactions.

    Vicinal Diols: Produced from the hydrolysis of epoxides.

    Alcohols: Resulting from reduction reactions.

Scientific Research Applications

3-{[(2-Ethylhexyl)peroxy]methyl}heptane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of fuels, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 3-{[(2-Ethylhexyl)peroxy]methyl}heptane involves the interaction of its peroxy group with various molecular targets. The electrophilic oxygen atom in the peroxy group can react with nucleophilic sites in other molecules, leading to the formation of epoxides and subsequent reactions. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on functional groups, physicochemical properties, and applications.

Sulfide Analog: 3-{[(2-Ethylhexyl)sulfanyl]methyl}heptane

  • Molecular Formula : C₁₆H₃₄S
  • Molecular Weight : 258.51 g/mol
  • Functional Group : Thioether (C-S-C).
  • Key Differences :
    • Replacing the peroxide group with a sulfide eliminates the O-O bond, significantly improving thermal stability.
    • Sulfides are less reactive than peroxides, making them suitable as lubricant additives or corrosion inhibitors .
  • Applications : Used in industrial lubricants due to sulfur’s anti-wear properties.

Ether Derivatives

2.2.1. 3-({[(2-Ethylhexyl)oxy]methoxy}methyl)heptane
  • Molecular Formula : C₁₇H₃₆O₂
  • Molecular Weight : 272.4 g/mol
  • Functional Group : Ether (C-O-C).
  • Key Differences :
    • Ethers lack the O-O bond, resulting in higher chemical stability compared to peroxides.
    • Lower reactivity makes ethers ideal as solvents or plasticizers.
  • Applications : Used in polymer formulations and solvent systems .
2.2.2. 3-(Butoxymethyl)heptane
  • Molecular Formula : C₁₂H₂₆O
  • Molecular Weight : 186.3 g/mol
  • Functional Group : Alkyl ether.
  • Key Differences :
    • A shorter alkoxy chain (butoxy vs. 2-ethylhexyl) reduces steric hindrance, increasing solubility in polar solvents.
  • Applications : Intermediate in surfactant synthesis .

Halogenated Analogs

2.3.1. 3-(Chloromethyl)heptane (2-Ethylhexyl Chloride)
  • Molecular Formula : C₈H₁₇Cl
  • Molecular Weight : 150.68 g/mol
  • Functional Group : Chloroalkane.
  • Key Differences :
    • The chlorine atom enables nucleophilic substitution reactions, unlike the radical-generating peroxide.
    • Higher density (0.88 g/cm³) and lower boiling point (169°C) compared to the peroxide.
  • Applications : Alkylating agent in pharmaceuticals and agrochemicals .
2.3.2. 3-(Bromomethyl)heptane
  • Molecular Formula : C₈H₁₇Br
  • Molecular Weight : 193.12 g/mol
  • Functional Group : Bromoalkane.
  • Key Differences :
    • Bromine’s higher leaving-group ability enhances reactivity in SN2 reactions.
  • Applications : Intermediate in organic synthesis .

Vinyl Ether: 3-[(Ethenyloxy)methyl]heptane

  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.27 g/mol
  • Functional Group : Vinyl ether.
  • Key Differences :
    • The ethereal oxygen and vinyl group enable polymerization under acidic conditions.
    • Lower boiling point (185.9°C) compared to the peroxide.
  • Applications: Monomer in cationic polymerization .

Ester Derivatives: Bis(2-ethylhexyl) Phthalate

  • Molecular Formula : C₂₄H₃₈O₄
  • Molecular Weight : 390.56 g/mol
  • Functional Group : Diester.
  • Key Differences :
    • Esters lack the O-O bond, offering superior stability and flexibility.
    • Higher molecular weight increases plasticizing efficiency.
  • Applications : Common plasticizer in PVC production .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point (°C) Key Applications
3-{[(2-Ethylhexyl)peroxy]methyl}heptane C₁₆H₃₄O₂ 258.5 Peroxide (O-O) ~200 (estimated) Polymerization initiator
3-{[(2-Ethylhexyl)sulfanyl]methyl}heptane C₁₆H₃₄S 258.51 Thioether (C-S-C) N/A Lubricant additive
3-({[(2-Ethylhexyl)oxy]methoxy}methyl)heptane C₁₇H₃₆O₂ 272.4 Ether (C-O-C) N/A Solvent, plasticizer
3-(Chloromethyl)heptane C₈H₁₇Cl 150.68 Chloroalkane 169 Alkylating agent
Bis(2-ethylhexyl) phthalate C₂₄H₃₈O₄ 390.56 Diester 384 PVC plasticizer

Research Findings

  • Reactivity : Peroxides like this compound decompose exothermically to generate free radicals, making them critical in initiating polymerization but hazardous under thermal stress . In contrast, sulfides and ethers exhibit negligible radical activity, favoring applications requiring stability .
  • Thermal Stability : Halogenated analogs (e.g., 3-(chloromethyl)heptane) are more stable than peroxides but less than ethers, aligning with their roles in controlled alkylation reactions .
  • Industrial Use : Ethers and esters dominate in plastics and solvents due to their inertness, while peroxides remain niche in high-energy processes .

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